Magnaldehyde B

Complement System Immunomodulation Natural Product

Do not substitute with magnolol or honokiol. Magnaldehyde B possesses a unique α,β-unsaturated aldehyde on a biphenyl scaffold, directly responsible for its distinct pharmacology. It is the only neolignan from Magnolia spp. that inhibits the classical complement pathway (IC50 102.7 μM). It acts as a validated RXRα agonist, reduces tumor volume in vivo (28.7% at 20 mg/kg in LLC model), and shows superior LPS-induced NO inhibition versus magnolol/honokiol mixtures. These activities are absent in common analogs, making this compound essential for reproducible target-specific research.

Molecular Formula C18H16O3
Molecular Weight 280.3 g/mol
CAS No. 92829-72-6
Cat. No. B1231216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnaldehyde B
CAS92829-72-6
Synonymsmagnaldehyde B
Molecular FormulaC18H16O3
Molecular Weight280.3 g/mol
Structural Identifiers
SMILESC=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)C=CC=O)O
InChIInChI=1S/C18H16O3/c1-2-4-13-6-8-17(20)15(11-13)16-12-14(5-3-10-19)7-9-18(16)21/h2-3,5-12,20-21H,1,4H2/b5-3+
InChIKeyCWLSQIXOLLQBDC-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Magnaldehyde B (CAS 92829-72-6): Chemical Class and Key Procurement Identifiers


Magnaldehyde B is a biphenyl-type neolignan natural product [1]. It has been isolated from the stem bark of Magnolia obovata and Magnolia officinalis [2]. The compound has a molecular formula of C18H16O3 and a molecular weight of 280.32 [3]. Unlike the more abundant and well-characterized neolignans magnolol and honokiol, which share a common biosynthetic origin in Magnolia species, Magnaldehyde B exhibits a unique combination of functional groups including an aldehyde moiety and a biphenyl scaffold that are essential for its distinct biological activities, most notably its activity as a retinoid X receptor (RXR) α agonist [4].

Why Magnaldehyde B Cannot Be Substituted by Common Neolignans Like Magnolol or Honokiol


The assumption that all neolignans from Magnolia bark are functionally equivalent is a critical procurement error. Magnaldehyde B possesses a unique molecular architecture—specifically, the presence of an α,β-unsaturated aldehyde group within its biphenyl framework—that is absent in the more common analogs magnolol and honokiol [1]. This structural feature directly dictates its distinct pharmacological profile. For example, in anti-complement activity assays against the classical pathway, Magnaldehyde B exhibits significant inhibition, while magnolol, honokiol, and several other related neolignans from the same plant source are entirely inactive [2]. Furthermore, its identification as a retinoid X receptor (RXR) α agonist distinguishes it from magnolol and honokiol, which are not known to target this nuclear receptor [3]. These disparities underscore that in research models where specific, validated molecular targets or pathways are being investigated, generic substitution with more common neolignans will lead to failed experiments and irreproducible data.

Quantitative Evidence for Selecting Magnaldehyde B Over Analogs


Magnaldehyde B Demonstrates Exclusive Anti-Complement Activity Against Magnolol and Honokiol

Magnaldehyde B was the only compound among nine structurally related neolignans and phenylpropanoids isolated from Magnolia obovata to show significant anti-complement activity against the classical pathway. It displayed an IC50 value of 102.7 μM, whereas compounds 1-7 and 9, including magnolol (compound 3) and honokiol (compound 4), were completely inactive in this assay [1].

Complement System Immunomodulation Natural Product

RXRα Agonist Activity: Magnaldehyde B as a Chemical Starting Point for Optimized Analogs

Magnaldehyde B was identified as an agonist of retinoid X receptor (RXR) α, a unique molecular target not reported for major Magnolia neolignans like magnolol or honokiol [1]. While the precise EC50 of Magnaldehyde B itself is not reported in the source, its structural optimization led to the development of a more potent analog with a 440-fold increase in potency [1].

Nuclear Receptor RXR Agonist Medicinal Chemistry

In Vivo Antitumor Efficacy of Magnaldehyde B in a Lewis Lung Carcinoma Model

In a study evaluating two neolignans from Magnolia officinalis, Magnaldehyde B (compound 2) was tested for in vivo antitumor activity. Administration of Magnaldehyde B at a dose of 20 mg/kg to Lewis lung carcinoma-inoculated mice resulted in a significant 28.7% reduction in tumor volume compared to untreated control mice [1].

Anticancer In Vivo Pharmacology Natural Product

Anti-inflammatory Activity: Magnaldehyde B (Compound 6) Shows Superior NO Inhibition Compared to Magnolol/Honokiol

In a study isolating multiple compounds from Magnolia officinalis, a group of compounds including Magnaldehyde B (designated as compound 6 in the study) was evaluated for inhibition of LPS-induced nitric oxide (NO) production. Compounds 5 and 6 were reported to be more potent than compound 9, which is a mixture of magnolol and honokiol [1].

Anti-inflammatory LPS-Induced NO Neolignan

Lipase Inhibition: Magnaldehyde B Demonstrates Moderate Activity with an IC50 of 96.96 μM

Magnaldehyde B has been reported as a natural lipase inhibitor with an IC50 value of 96.96 μM . This provides a specific, quantifiable activity metric for the compound.

Lipase Inhibitor Metabolic Disease Enzyme Assay

Recommended Scientific Applications for Magnaldehyde B Procurement


Complement System Research and Immunomodulation Studies

Magnaldehyde B is uniquely qualified for studies investigating the classical pathway of the complement system. Its exclusive anti-complement activity, with an IC50 of 102.7 μM, distinguishes it from all other tested neolignans from Magnolia species, including magnolol and honokiol, which are inactive [1]. Procurement is advised for researchers requiring a small-molecule tool to probe complement-mediated processes or for those seeking to develop novel immunomodulatory agents.

Nuclear Receptor Drug Discovery, Specifically for RXRα Agonists

Magnaldehyde B serves as a validated chemical starting point for medicinal chemistry programs targeting the retinoid X receptor alpha (RXRα). Its identification as an RXRα agonist provides a foundation for structure-activity relationship (SAR) studies and lead optimization, as evidenced by the successful development of more potent analogs [1]. Researchers in nuclear receptor biology and drug discovery should prioritize this compound over other neolignans, which lack this specific activity.

In Vivo Oncology Pharmacology and Antitumor Studies

For cancer researchers moving beyond in vitro cytotoxicity, Magnaldehyde B offers validated in vivo activity. The compound has demonstrated a 28.7% reduction in tumor volume in a Lewis lung carcinoma mouse model at a dose of 20 mg/kg [1]. This makes it a suitable candidate for in vivo proof-of-concept studies and further investigation into its antitumor mechanisms and therapeutic potential.

Inflammation Research Focused on LPS-Induced NO Production

Magnaldehyde B has been shown to be a more potent inhibitor of LPS-induced nitric oxide (NO) production than a mixture of magnolol and honokiol [1]. For studies centered on inflammatory models where NO is a key mediator, Magnaldehyde B provides a potentially superior alternative to the more commonly used Magnolia bark extracts or their major constituents, offering a more targeted and potent experimental tool.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Magnaldehyde B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.